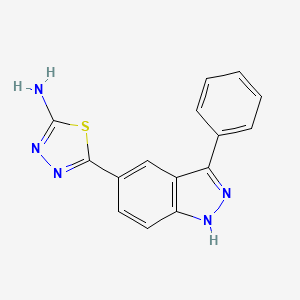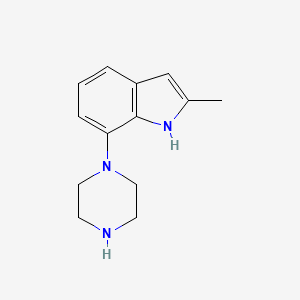
2-methyl-7-piperazin-1-yl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-7-piperazin-1-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-methyl-7-piperazin-1-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For example, the reaction of 2-methylphenylhydrazine with an appropriate ketone in the presence of an acid catalyst can yield 2-methyl-1H-indole. Subsequent substitution reactions can introduce the piperazine moiety at the 7-position.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
2-methyl-7-piperazin-1-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, leading to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 3-nitro-2-methyl-7-piperazin-1-yl-1H-indole.
Applications De Recherche Scientifique
Chemistry: As a versatile building block in organic synthesis, it can be used to construct more complex molecules with potential biological activities.
Medicine: The compound’s ability to interact with multiple biological targets makes it a candidate for drug development.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-7-piperazin-1-yl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
2-methyl-7-piperazin-1-yl-1H-indole can be compared with other indole derivatives, such as:
2-methyl-1H-indole: Lacks the piperazine moiety, which may result in different biological activities and target selectivity.
7-piperazin-1-yl-1H-indole: Similar structure but without the methyl group at the 2-position, potentially affecting its chemical reactivity and biological properties.
1H-indole-3-carboxaldehyde:
The uniqueness of this compound lies in its combination of the indole nucleus with the piperazine moiety, which can confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-methyl-7-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-10-9-11-3-2-4-12(13(11)15-10)16-7-5-14-6-8-16/h2-4,9,14-15H,5-8H2,1H3 |
Clé InChI |
GWFHJMYCBUXQEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C(=CC=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)

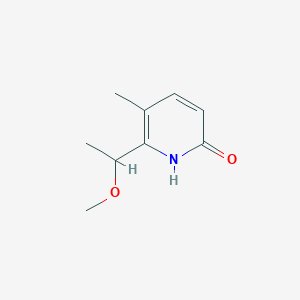
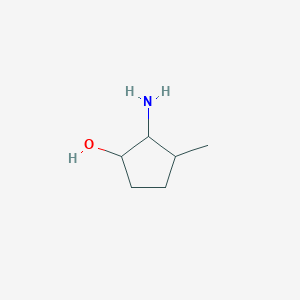
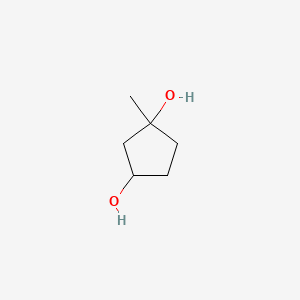
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)

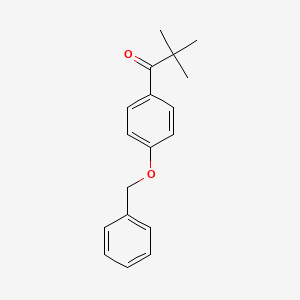
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)

![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
